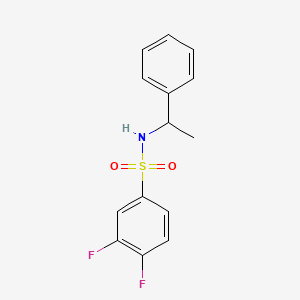
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide
Vue d'ensemble
Description
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13F2NO2S and its molecular weight is 297.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.06350616 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Therapeutic Applications in Pulmonary Fibrosis and Cough
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide, as a broad spectrum phosphatidylinositol 3-kinase inhibitor, has been explored for its potential therapeutic applications. Studies have indicated its use in treating idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and further clinical studies are in progress (Norman, 2014).
2. Potential in Photodynamic Therapy for Cancer Treatment
Research on derivatives of benzenesulfonamide, like this compound, has shown promise in photodynamic therapy, particularly in treating cancer. These derivatives possess significant properties like high singlet oxygen quantum yield, making them effective Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
3. Role in Enantioselective Fluorination Reactions
The compound's derivatives have been used in enantioselective fluorination reactions. Such reactions are vital in organic synthesis, producing compounds with potential pharmaceutical applications. N-fluoro-benzenesulfonamide derivatives have been effective in catalyzing these reactions, yielding high enantioselectivities and yields (Wang et al., 2014).
4. Antitumor and Antimicrobial Applications
Synthesized derivatives of benzenesulfonamide, which include this compound, have shown remarkable in vitro antitumor activity against certain cancer cell lines. These derivatives also exhibit antimicrobial properties, further extending their potential therapeutic applications (Fahim & Shalaby, 2019).
5. Application in Inhibiting Aldose Reductase
Derivatives of this compound have been investigated as aldose reductase inhibitors. This enzyme is a therapeutic target for managing long-term complications of diabetes mellitus. The inhibitory activity of these compounds provides insights into their potential role in treating diabetes-related complications (Alexiou et al., 2008).
6. Inhibition Studies on Carbonic Anhydrase
Compounds derived from benzenesulfonamide have been tested for their inhibitory effects on carbonic anhydrase enzymes. These studies are critical for understanding the compound's potential in treating various conditions where enzyme inhibition is beneficial (Gul et al., 2016).
7. Synthetic Applications in Organic Chemistry
The compound and its derivatives have been used in various synthetic applications in organic chemistry. These applications include the synthesis of different organic compounds, showcasing the versatility of this compound in contributing to diverse chemical syntheses (Jung, 2018).
Propriétés
IUPAC Name |
3,4-difluoro-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)12-7-8-13(15)14(16)9-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRFUSWTAYBRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-oxo-3-(1-piperidinyl)-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5257484.png)
![N~2~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5257486.png)
![ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate](/img/structure/B5257488.png)
![N-tert-butyl-2-[2-methoxy-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5257489.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5257497.png)
![1-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B5257523.png)
![4-[1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)pyrrolidin-2-yl]-3,5-dimethylisoxazole](/img/structure/B5257525.png)
![4'-fluoro-N-[(4-hydroxy-4-azepanyl)methyl]-3-biphenylcarboxamide](/img/structure/B5257526.png)
![3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5257536.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane](/img/structure/B5257544.png)
![[3-(METHYLSULFANYL)-6-(3-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL](PHENYL)METHANONE](/img/structure/B5257551.png)
![4-(hydroxymethyl)-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-4-azepanol](/img/structure/B5257566.png)
![4-bromo-2-[3-(4-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5257568.png)
